7-Bromo-2,2-dimethylchroman-4-one 7-Bromo-2,2-dimethylchroman-4-one
Brand Name: Vulcanchem
CAS No.: 130200-01-0
VCID: VC6444483
InChI: InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3
SMILES: CC1(CC(=O)C2=C(O1)C=C(C=C2)Br)C
Molecular Formula: C11H11BrO2
Molecular Weight: 255.111

7-Bromo-2,2-dimethylchroman-4-one

CAS No.: 130200-01-0

Cat. No.: VC6444483

Molecular Formula: C11H11BrO2

Molecular Weight: 255.111

* For research use only. Not for human or veterinary use.

7-Bromo-2,2-dimethylchroman-4-one - 130200-01-0

Specification

CAS No. 130200-01-0
Molecular Formula C11H11BrO2
Molecular Weight 255.111
IUPAC Name 7-bromo-2,2-dimethyl-3H-chromen-4-one
Standard InChI InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3
Standard InChI Key QCVDUIIUXMKXQC-UHFFFAOYSA-N
SMILES CC1(CC(=O)C2=C(O1)C=C(C=C2)Br)C

Introduction

Chemical Properties and Structural Analysis

Molecular Characteristics

7-Bromo-2,2-dimethylchroman-4-one features a chroman-4-one core substituted with a bromine atom at the 7-position and two methyl groups at the 2-position. Key properties include:

  • Molecular Formula: C₁₁H₁₁BrO₂

  • Molecular Weight: 255.11 g/mol

  • IUPAC Name: 7-bromo-2,2-dimethyl-3H-chromen-4-one

  • Boiling Point: 332.7 ± 42.0 °C (predicted)

  • Density: 1.429 ± 0.06 g/cm³ (predicted)

The compound’s X-ray crystallography data reveal a planar chromanone ring system, with the bromine atom contributing to steric and electronic effects that influence reactivity .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 590 cm⁻¹ (C-Br stretch) .

  • NMR: ¹H NMR (CDCl₃) signals at δ 1.45 (s, 6H, 2×CH₃), 3.05 (s, 2H, CH₂), and 7.25–7.80 (m, 3H, aromatic) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via bromination of 2,2-dimethylchroman-4-one. Key methods include:

Bromination Using N-Bromosuccinimide (NBS)

  • Reagents: NBS, dichloromethane, catalytic AIBN.

  • Conditions: Room temperature, 12–24 hours.

  • Yield: 65–75%.

Microwave-Assisted Cyclization

  • Reagents: Chalcone precursors, 1-bromo-3,3-dimethylbutan-2-one .

  • Conditions: Microwave irradiation, 150°C, 20 minutes.

  • Yield: 82% .

Industrial-Scale Production

Continuous flow reactors are employed for scalable synthesis, enhancing safety and efficiency:

  • Process: Ethyl isobutyrate and 1,5-dibromopentane undergo bromination in a continuous flow system at –30 to 10°C .

  • Advantages: 95% conversion rate, reduced byproduct formation .

Biological Activities and Mechanisms

Anticancer Activity

7-Bromo-2,2-dimethylchroman-4-one derivatives exhibit potent antiproliferative effects:

Cell LineIC₅₀ (µM)MechanismSource
MDA-MB-2317.56HDAC inhibition
SK-N-MC9.64Apoptosis induction
HL-601.6Cell cycle arrest (G1 phase)

The bromine atom enhances DNA intercalation, while the chromanone core modulates kinase pathways .

Antimicrobial Properties

  • Bacterial Strains: MIC values of 8–32 µg/mL against S. aureus and E. coli .

  • Fungal Strains: 50% inhibition of C. albicans at 16 µg/mL .

Mechanistic studies suggest disruption of microbial cell membranes and inhibition of efflux pumps .

Pharmacological Applications

Anticancer Drug Development

Structural analogs of 7-bromo-2,2-dimethylchroman-4-one are explored as HDAC inhibitors and topoisomerase II poisons. For example, 3-benzylidene-chromanones reduce tumor volume by 80% in murine xenograft models .

Antimicrobial Agents

Chromanone-benzofuran hybrids synthesized from 7-bromo-2,2-dimethylchroman-4-one show broad-spectrum activity, with logP values optimized for blood-brain barrier penetration .

Central Nervous System (CNS) Therapeutics

Piperazine-linked derivatives (e.g., 6j) are in preclinical trials for schizophrenia, combining high receptor selectivity with minimal metabolic liability .

Comparative Analysis with Analogues

CompoundSubstituentBioactivity (IC₅₀, µM)Key Advantage
7-Bromo-2,2-dimethylchroman-4-oneBr at C7, 2×CH₃7.56 (MDA-MB-231)Enhanced DNA intercalation
6-Chloro-2,2-dimethylchroman-4-oneCl at C625.04 (KB)Lower cytotoxicity
7-MethoxyisoflavanoneOCH₃ at C75.77 (HL-60)Improved solubility

Bromination at C7 increases electrophilicity, enhancing target binding compared to chloro or methoxy analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator